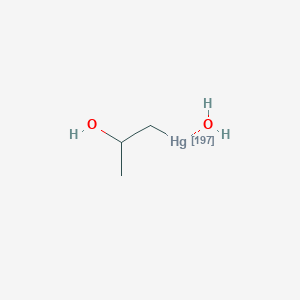
Merisoprol 197Hg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Merisoprol 197Hg is a radiopharmaceutical compound with the molecular formula C₃H₈HgO₂. It is known for its unique properties, including its ability to visualize the spleen with high reliability and speed . This compound is particularly significant in medical imaging and diagnostic procedures.
Vorbereitungsmethoden
The synthesis of Merisoprol 197Hg involves the reaction of hydroxy (2-hydroxypropyl) mercury with mercury-197. The reaction conditions typically require a controlled environment to ensure the stability of the radioactive isotope. Industrial production methods focus on maintaining the purity and activity of the compound, often involving advanced techniques in radiochemistry .
Analyse Chemischer Reaktionen
Merisoprol 197Hg undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Merisoprol 197Hg has a wide range of applications in scientific research:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Helps in understanding biological processes by tracking the movement and interaction of molecules within organisms.
Industry: Employed in the development of new radiopharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of Merisoprol 197Hg involves its ability to emit gamma radiation, which can be detected by imaging devices. This allows for the visualization of internal organs and structures. The molecular targets include the spleen, where it accumulates and provides detailed images for diagnostic purposes .
Vergleich Mit ähnlichen Verbindungen
Merisoprol 197Hg is unique due to its specific use in splenic imaging. Similar compounds include:
Technetium-99m: Widely used in various nuclear medicine imaging procedures.
Iodine-123: Used in thyroid imaging and other diagnostic tests.
Gallium-67: Employed in imaging for infection and inflammation.
Compared to these compounds, this compound offers distinct advantages in spleen imaging due to its high specificity and reliability .
Eigenschaften
CAS-Nummer |
5579-94-2 |
|---|---|
Molekularformel |
C3H9HgO2 |
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
2-hydroxypropyl(197Hg)mercury-197;hydrate |
InChI |
InChI=1S/C3H7O.Hg.H2O/c1-3(2)4;;/h3-4H,1H2,2H3;;1H2/i;1-4; |
InChI-Schlüssel |
MGDADFAGCGBBGD-MXQXJSJFSA-N |
Isomerische SMILES |
CC(C[197Hg])O.O |
Kanonische SMILES |
CC(C[Hg])O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
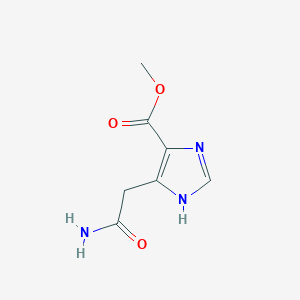
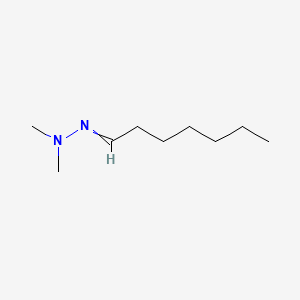



![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
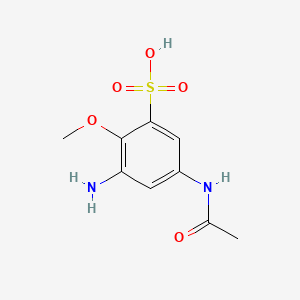
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
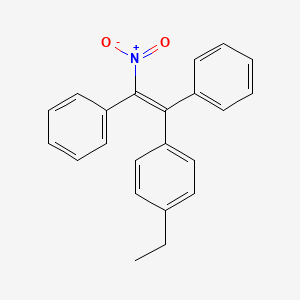
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
